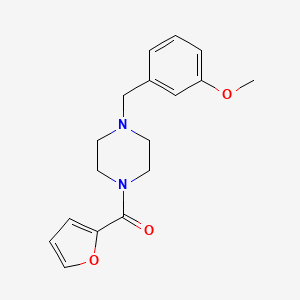
1-(2-furoyl)-4-(3-methoxybenzyl)piperazine
Overview
Description
1-(2-furoyl)-4-(3-methoxybenzyl)piperazine, also known as FMP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMP is a piperazine derivative that has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mechanism of Action
The mechanism of action of 1-(2-furoyl)-4-(3-methoxybenzyl)piperazine is not fully understood, but it is believed to act by inhibiting specific signaling pathways involved in cell proliferation, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), phosphodiesterase-4 (PDE4), and acetylcholinesterase (AChE), which are involved in these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the reduction of pro-inflammatory cytokines, and the inhibition of amyloid-beta aggregation. This compound has also been shown to have antioxidant activity, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
1-(2-furoyl)-4-(3-methoxybenzyl)piperazine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound has some limitations, including its potential toxicity and limited bioavailability, which may affect its efficacy in vivo.
Future Directions
There are several potential future directions for the study of 1-(2-furoyl)-4-(3-methoxybenzyl)piperazine, including the development of more potent derivatives, the investigation of its potential use in combination therapy, and the study of its effects on other signaling pathways involved in disease progression. In addition, the development of new drug delivery systems may improve the bioavailability and efficacy of this compound in vivo.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. This compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
1-(2-furoyl)-4-(3-methoxybenzyl)piperazine can be synthesized by several methods, including the reaction of 2-furoyl chloride with 3-methoxybenzylpiperazine in the presence of a base, or by the reaction of 2-furoic acid with 3-methoxybenzylpiperazine in the presence of a coupling agent. The yield of this compound can be improved by optimizing the reaction conditions, including the reaction time, temperature, and the amount of reagents used.
Scientific Research Applications
1-(2-furoyl)-4-(3-methoxybenzyl)piperazine has been studied for its potential therapeutic applications, including its activity against cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of amyloid-beta peptides.
Properties
IUPAC Name |
furan-2-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-15-5-2-4-14(12-15)13-18-7-9-19(10-8-18)17(20)16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXSHPXIVMFPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182294 | |
| Record name | 2-Furanyl[4-[(3-methoxyphenyl)methyl]-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355814-57-2 | |
| Record name | 2-Furanyl[4-[(3-methoxyphenyl)methyl]-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355814-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanyl[4-[(3-methoxyphenyl)methyl]-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701182294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


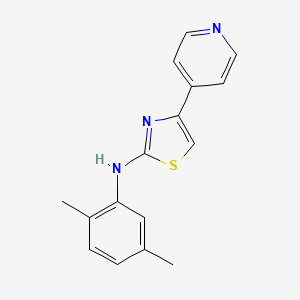
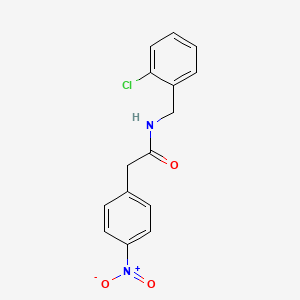
![2-fluoro-N-[4-(N-1-naphthoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5773679.png)
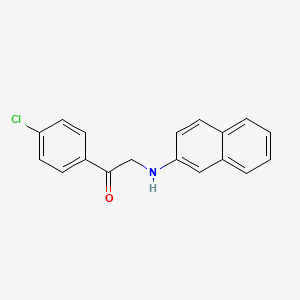
![2-(2-furyl)-3-methyl-3H-naphtho[1,2-d]imidazole](/img/structure/B5773687.png)


![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-fluorophenyl)benzamide](/img/structure/B5773705.png)
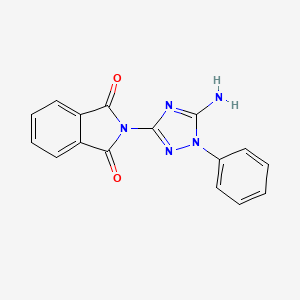

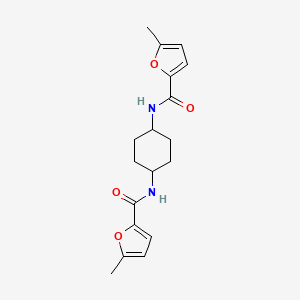
![3-bromo-N'-{[(3,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773715.png)
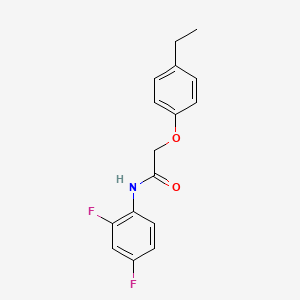
![1-{2-[(4-chloro-1-naphthyl)oxy]ethyl}pyrrolidine](/img/structure/B5773725.png)
